N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

Catalog No.
S602432
CAS No.
98007-99-9
M.F
C34H55NO3
M. Wt
525.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-...

CAS Number

98007-99-9

Product Name

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

IUPAC Name

N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide

Molecular Formula

C34H55NO3

Molecular Weight

525.8 g/mol

InChI

InChI=1S/C34H55NO3/c1-4-5-22-35(3)32(38)15-13-11-9-7-6-8-10-12-14-25-23-26-24-27(36)16-17-28(26)29-20-21-34(2)30(33(25)29)18-19-31(34)37/h16-17,24-25,29-31,33,36-37H,4-15,18-23H2,1-3H3/t25-,29-,30+,31+,33-,34+/m1/s1

InChI Key

BVVFOLSZMQVDKV-KXQIQQEYSA-N

SMILES

CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O

Synonyms

ICI 164 384, ICI 164384, ICI-164384, N-n-butyl-N-methyl-11-(3,17beta-dihydroxyestra-1,3,5(10)-trien-7alpha-yl)undecanamide

Canonical SMILES

CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O

Isomeric SMILES

CCCCN(C)C(=O)CCCCCCCCCC[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O

Description

ICI-164384 is a 3-hydroxy steroid that is 17beta-estradiol substituted by a 11-[butyl(methyl)amino]-11-oxoundecyl group at position 7R. It is a steroidal antioestrogen that inhibits the cell proliferation of breast-carcinoma cell lines. It has a role as an estrogen receptor antagonist, an anti-estrogen and an antineoplastic agent. It is a 3-hydroxy steroid, a 17beta-hydroxy steroid and a tertiary carboxamide. It is functionally related to a 17beta-estradiol.

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl]-N-methylundecanamide is a complex organic compound with the molecular formula C34H55NO3C_{34}H_{55}NO_3 and a molecular weight of approximately 525.805 Da. This compound features a unique structure characterized by multiple chiral centers and a cyclopenta[a]phenanthrene backbone. The compound is known for its potential biological activities and applications in pharmaceutical research.

The chemical reactivity of N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl]-N-methylundecanamide can be explored through various reactions typical of amides and alcohols. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to release the corresponding carboxylic acid and amine.
  • Reduction: The hydroxyl groups can undergo reduction to form corresponding alkyl ethers.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl]-N-methylundecanamide has demonstrated various biological activities. Notably:

  • Estrogen Receptor Modulation: This compound has been studied for its interactions with estrogen receptors and may exhibit selective estrogen receptor modulator (SERM) properties.
  • Antiproliferative Effects: Research indicates potential antiproliferative effects against certain cancer cell lines.

The synthesis of N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,...] typically involves multi-step organic synthesis techniques including:

  • Formation of the Cyclopenta[a]phenanthrene Core: This is often achieved through cyclization reactions involving polycyclic aromatic hydrocarbons.
  • Introduction of Functional Groups: Hydroxyl and amide functionalities are introduced via selective oxidation and amidation reactions.
  • Final Coupling Reactions: The final structure is assembled through coupling reactions that attach the butyl and methyl groups to the core structure.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity as a potential SERM and antiproliferative agent.
  • Research: Used in studies investigating estrogen receptor modulation and related pathways.
  • Chemical Biology: As a tool compound for understanding steroid hormone signaling.

Interaction studies have shown that N-butyl-11-[(7R,...] interacts with several biological targets:

  • Estrogen Receptor Beta: Binding affinity studies indicate that this compound may bind to estrogen receptors with varying affinities depending on the conformation of the receptor.
  • Cell Signaling Pathways: It may influence pathways involved in cell proliferation and differentiation.

Similar Compounds

Several compounds share structural similarities with N-butyl-11-[(7R,...], which may provide insights into its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
ICI 164384Similar cyclopenta[a]phenanthrene structureKnown SERM with documented clinical use
TamoxifenAromatic structure with anti-estrogenic propertiesWidely used in breast cancer treatment
RaloxifeneContains similar hydroxyl groupsApproved for osteoporosis prevention

These compounds illustrate the diversity within the class of steroidal compounds while highlighting the specific structural attributes that make N-butyl-11... unique in its potential applications and biological activity.

XLogP3

9.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

525.41819462 g/mol

Monoisotopic Mass

525.41819462 g/mol

Heavy Atom Count

38

UNII

84LT43726C

Other CAS

98007-99-9

Wikipedia

ICI-164384

Dates

Modify: 2024-02-18

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